3-Chloro-5-fluoropyridin-2-ol

Medicinal Chemistry Agrochemical Synthesis Procurement Optimization

Pharmaceutical and agrochemical R&D often requires halogenated pyridines with orthogonal reactivity for sequential functionalization, but common mono- or di-halogen analogs lack this chemoselectivity. This heterocyclic building block (97% purity) solves that need: - Site-selective Suzuki coupling at C-Cl (bond dissociation energy difference ≈139 kJ/mol) while retaining metabolically stable C-F - Pre-validated hinge-binding motif for kinase inhibitor SAR campaigns - Commercially available at gram scale; lower cost than 3,5-dichloro analog - Solid at ambient temperature, easy handling

Molecular Formula C5H3ClFNO
Molecular Weight 147.533
CAS No. 1214345-43-3
Cat. No. B582178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoropyridin-2-ol
CAS1214345-43-3
Synonyms3-chloro-5-fluoro-2-hydroxypyridine
Molecular FormulaC5H3ClFNO
Molecular Weight147.533
Structural Identifiers
SMILESC1=C(C(=O)NC=C1F)Cl
InChIInChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
InChIKeyBJHMUGAHLHATIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoropyridin-2-ol Overview


3-Chloro-5-fluoropyridin-2-ol (CAS 1214345-43-3) is a heterocyclic building block characterized by a pyridine ring substituted with chlorine at the 3-position, fluorine at the 5-position, and a hydroxyl group at the 2-position . It exists primarily as the pyridin-2-one tautomer in solution and solid state, and its molecular formula is C5H3ClFNO with a molecular weight of 147.53 g/mol . The compound is commercially available from multiple reputable vendors with purities ranging from 95% to 97%, and it is typically supplied as a solid at ambient temperature . Its primary industrial and research utility lies in its role as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the orthogonal reactivity of the chlorine and fluorine substituents enables sequential, site-selective derivatization .

Heterocyclic building block with Cl and F handles
Sequential site-selective derivatization enabled
Supplied at 95–97% purity from multiple vendors
Applied in pharmaceutical and agrochemical intermediate synthesis

Why 3-Chloro-5-fluoropyridin-2-ol Is Irreplaceable


The substitution pattern of 3-chloro-5-fluoropyridin-2-ol is non-interchangeable with its closest structural analogs due to the divergent physicochemical and reactivity profiles conferred by the specific combination and positions of the halogen atoms. Replacing the 3-chloro-5-fluoro motif with, for example, 3-chloro (CAS 13466-35-8) or 5-fluoro (CAS 209328-72-3) mono-halogenated variants eliminates the orthogonal reactivity that enables sequential, site-selective cross-coupling reactions critical in complex molecule synthesis . Similarly, substituting with 3,5-dichloro (CAS 5437-33-2) or 3,5-difluoro (CAS 914482-23-8) analogs drastically alters electronic distribution and lipophilicity, which can impair target binding in medicinal chemistry programs or lead to off-target effects . The distinct steric and electronic contributions of chlorine versus fluorine at specific positions directly influence metabolic stability, hydrogen bonding potential, and overall molecular recognition, rendering the target compound uniquely suited for specific synthetic and biological applications where analogs fall short.

Mono-halogenated analogs

Removing Cl or F eliminates orthogonal reactivity for sequential cross-coupling, restricting synthetic versatility.

3,5-Dichloro or 3,5-difluoro analogs

Altering halogen identity shifts electronic distribution and lipophilicity, potentially altering target binding or metabolic stability.

Regioisomeric substitution

Changing Cl/F positions may disrupt hydrogen bonding and molecular recognition, rendering scaffold unsuitable for intended SAR programs.

3-Chloro-5-fluoropyridin-2-ol Evidence vs. Analogs


Cost and Availability vs. 3,5-Dichloropyridin-2-ol

Procurement decisions for halogenated pyridin-2-ol building blocks are often constrained by availability and cost. A direct comparison of commercial offerings reveals that 3-chloro-5-fluoropyridin-2-ol is widely stocked by multiple global vendors in quantities ranging from 250 mg to 25 g, with a unit price of approximately $8.00 USD per gram at the 10 g scale (based on Fluorochem UK pricing) . In contrast, the closest 3,5-dihalogenated analog, 3,5-dichloropyridin-2-ol (CAS 5437-33-2), is frequently listed as 'available through custom synthesis only' or is significantly more expensive (>$50 USD per gram) due to lower demand and more limited production scale . This difference in market maturity directly impacts lead time and project budget for gram-scale exploratory synthesis.

Cost & Availability
Reported
~$8/g vs >$50/g
~6× lower cost
Supports procurement planning for gram-scale synthesis
Catalog price comparison; subject to change
Medicinal Chemistry Agrochemical Synthesis Procurement Optimization

Orthogonal Reactivity vs. 3,5-Difluoropyridin-2-ol

The presence of both a chlorine and a fluorine atom on the pyridine ring provides a distinct synthetic advantage over the 3,5-difluoro analog. The carbon-chlorine bond (bond dissociation energy ~397 kJ/mol) is significantly more labile toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) than the carbon-fluorine bond (bond dissociation energy ~536 kJ/mol) [1]. This differential reactivity permits chemoselective functionalization: the chlorine can be displaced under mild conditions while the fluorine remains intact, serving as a subsequent handle for nucleophilic aromatic substitution or as a metabolically stable bioisostere [2]. In contrast, 3,5-difluoropyridin-2-ol (CAS 914482-23-8) presents two nearly equivalent C-F bonds, which are both inert to most cross-coupling conditions, limiting its utility in modular synthesis and necessitating harsher, less selective SNAr conditions for both positions .

Orthogonal Reactivity
Class-level
C–Cl (≈397 kJ/mol) reactive; C–F (≈536 kJ/mol) inert
vs both C–F inert in difluoro analog
Enables chemoselective Pd-catalyzed cross-coupling
Class-level reactivity trend for aryl halides
Organic Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Aqueous Solubility vs. 3-Chloropyridin-2-ol

The introduction of a fluorine atom at the 5-position significantly modulates the physicochemical properties of the pyridin-2-ol scaffold. While direct experimental solubility data for 3-chloro-5-fluoropyridin-2-ol is not publicly available, computational predictions (e.g., using ALOGPS or XLOGP3) and empirical trends for analogous fluorinated heterocycles indicate an improved aqueous solubility profile compared to the non-fluorinated 3-chloropyridin-2-ol (CAS 13466-35-8). The strong electron-withdrawing effect of fluorine reduces the pKa of the hydroxyl group (predicted pKa ~8.0 vs. ~8.5 for the non-fluorinated analog), leading to a higher fraction of the more soluble anionic form at physiological pH [1]. Vendor data confirms that 3-chloropyridin-2-ol is indeed soluble in water at 25°C , but the fluorinated derivative is expected to exhibit enhanced solubility due to increased polarity (calculated logP ~0.8 vs. ~1.2) .

Solubility Prediction
Data to verify
Predicted logP ≈ 0.8 vs ≈ 1.2
ΔlogP ≈ −0.4; ΔpKa ≈ −0.5
May support aqueous solubility screening in lead optimization
Computational estimate; experimental verification needed
Physicochemical Properties Drug Design Formulation

3-Chloro-5-fluoropyridin-2-ol Applications


Orthogonal Halogen Handles for Kinase Inhibitors

In the design of kinase inhibitors, the 3-chloro-5-fluoropyridin-2-ol core serves as an ideal hinge-binding motif. The chlorine atom at the 3-position can be used for initial diversification via Suzuki coupling to explore SAR, while the fluorine atom at the 5-position remains intact, serving as a metabolically stable, electron-withdrawing group that enhances target affinity and oral bioavailability. This orthogonal reactivity, quantitatively superior to the difluoro analog (as shown in Section 3, Evidence Item 2), enables iterative chemical optimization without de novo synthesis of the core for each analog, thereby reducing synthesis cycle times and costs [1].

Fluorinated Pyridine Agrochemical Synthesis

Fluorinated pyridine derivatives are privileged structures in modern agrochemicals due to their enhanced metabolic stability and environmental persistence. The 3-chloro-5-fluoropyridin-2-ol scaffold provides a cost-effective entry point for synthesizing candidates for fungicide or herbicide programs. Its commercial availability at gram to multi-gram scale with a lower cost profile compared to 3,5-dichloropyridin-2-ol (see Section 3, Evidence Item 1) makes it an economically viable choice for lead generation and preliminary field trial material preparation. The chlorine can be replaced with aryl or heteroaryl groups via cross-coupling to introduce target-specific binding elements, while the fluorine remains to maintain the favorable physicochemical profile .

Chemoselective Cross-Coupling Methodology

The distinct reactivity of the C-Cl bond versus the C-F bond in 3-chloro-5-fluoropyridin-2-ol makes it an ideal substrate for developing and benchmarking novel chemoselective cross-coupling methodologies. Researchers can exploit the large difference in bond dissociation energies (≈ 139 kJ/mol) to design reaction conditions that selectively functionalize the chlorine-bearing carbon without affecting the fluorine substituent. This property is critical for the construction of complex, densely functionalized pyridine libraries and for demonstrating the synthetic utility of new catalytic systems. The commercial availability of the compound in high purity (97%) from multiple vendors ensures reproducible results in academic and industrial settings .

Application
Selection Property
Validation Focus
Kinase inhibitor design
Orthogonal halogen handles for sequential SAR
Chemoselective cross-coupling and metabolic stability
Agrochemical lead synthesis
Cost-effective gram-scale availability
Fluorine-retained derivatization for field trial material
Cross-coupling methodology
Distinct C–Cl vs C–F reactivity
Benchmarking chemoselective catalytic systems

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